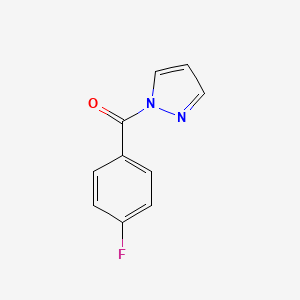

1-(4-fluorobenzoyl)-1H-pyrazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7FN2O |

|---|---|

Molekulargewicht |

190.17 g/mol |

IUPAC-Name |

(4-fluorophenyl)-pyrazol-1-ylmethanone |

InChI |

InChI=1S/C10H7FN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h1-7H |

InChI-Schlüssel |

PMPOOAYYGZESDI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(N=C1)C(=O)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1 4 Fluorobenzoyl 1h Pyrazole and Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation Applicable to N-Acylpyrazoles

The foundational methods for constructing the pyrazole core often involve the condensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon component. These methods are highly adaptable for producing N-acylpyrazoles, either by using a pre-acylated hydrazine or by acylating the pyrazole nitrogen in a subsequent step.

Cyclocondensation Reactions with Hydrazine Derivatives

The reaction between a hydrazine and a compound bearing two electrophilic centers at positions 1 and 3 is a cornerstone of pyrazole synthesis. The nature of the three-carbon synthon, whether a diketone, vinyl ketone, or acetylenic ketone, dictates the reaction conditions and the substitution pattern of the resulting heterocyclic product.

The Knorr pyrazole synthesis, a reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, remains one of the most direct and widely used methods for preparing polysubstituted pyrazoles. nih.govmdpi.com The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

A significant advancement for preparing N-acylpyrazoles involves a one-pot, three-component reaction. This method synthesizes 1,3-diketones in situ from readily available ketones and acid chlorides, which are then immediately treated with hydrazine without the need for isolating the diketone intermediate. mdpi.comorganic-chemistry.org This approach is noted for its speed, generality, and high degree of chemoselectivity. For direct N-acylpyrazole synthesis, an acylhydrazide can be used in place of hydrazine. For instance, peptide hydrazides react efficiently with 1,3-diketones like acetylacetone (B45752) to form peptide N-acylpyrazoles, demonstrating the method's utility in complex molecule synthesis.

| 1,3-Diketone Precursor (Ketone) | Acylating Agent (Acid Chloride) | Hydrazine Source | Product Type | Reference |

| Acetone | Benzoyl chloride | Hydrazine | 3,5-Disubstituted pyrazole | mdpi.com |

| Cyclohexanone | Acetyl chloride | Hydrazine | Fused bicyclic pyrazole | mdpi.com |

| Methylarylketones | Carboxylic acids (with TfOH/TFAA) | Hydrazine | 3,5-Disubstituted pyrazole | mdpi.com |

| Acetylacetone | - | Peptide hydrazide | N-Acylpyrazole | - |

Table 1. Examples of Pyrazole Synthesis Utilizing 1,3-Diketone Precursors.

The reaction of α,β-unsaturated ketones, commonly known as vinyl ketones, with hydrazine derivatives provides a reliable route to pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov The reaction proceeds through a nucleophilic Michael addition of the hydrazine to the β-carbon of the vinyl ketone. This is followed by an intramolecular cyclization of the resulting intermediate onto the carbonyl carbon and subsequent elimination of a water molecule to form the 5-membered pyrazoline ring.

In cases where the starting material is a hydrazone (an aza-enamine), it can undergo a [3+2] annulation reaction with vinyl ketones to selectively generate 1,3,5- or 1,3,4-trisubstituted pyrazoles. This method has been shown to be effective for various aldehyde hydrazones reacting with methyl vinyl ketone. beilstein-journals.org If the vinyl ketone possesses a suitable leaving group on the β-carbon, the pyrazole ring can be formed directly through elimination, bypassing the need for a separate oxidation step. nih.gov

| Vinyl Ketone Derivative | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference |

| Methyl vinyl ketone | Aldehyde hydrazones | Base-promoted | 1,3,5- or 1,3,4-Trisubstituted pyrazole | beilstein-journals.org |

| α,β-Unsaturated ketones | Hydrazine | - | Pyrazoline (requires oxidation) | nih.gov |

| α,β-Unsaturated carbonyls | Tosylhydrazones | Microwave irradiation | 3,5-Disubstituted-1H-pyrazole | mdpi.com |

Table 2. Synthesis of Pyrazoles from Vinyl Ketone Derivatives.

The cyclocondensation of hydrazine derivatives with α,β-acetylenic ketones is a long-established and highly regioselective method for synthesizing pyrazoles. nih.govthieme-connect.de This reaction pathway is advantageous because the starting alkynone is already at the correct oxidation state, allowing for direct aromatization to the pyrazole without an additional oxidation step. beilstein-journals.org

The mechanism involves the initial conjugate addition of a hydrazine nitrogen to the triple bond of the acetylenic ketone. This is followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, which, after tautomerization, yields the stable pyrazole ring. beilstein-journals.orgnih.gov This method consistently produces single regioisomers in excellent yields, irrespective of the substituents on either the ketone or the hydrazine. thieme-connect.deresearchgate.net One-pot variations have been developed where α,β-alkynic hydrazones are formed in situ and then cyclized to afford functionalized pyrazoles. mdpi.com

| Acetylenic Ketone | Hydrazine Derivative | Conditions | Product Type | Reference |

| Substituted alkynones | Substituted hydrazines | - | 1,3,5-Substituted pyrazole | thieme-connect.de |

| o-Alkynylchalcones | Hydrazine | Methanol, reflux | Fused pyrazole | rhhz.net |

| α,β-Alkynic aldehydes | Hydrazines | Phenylselenyl chloride (in situ cyclization) | 4-(Phenylselanyl)pyrazole | mdpi.com |

| Cross-conjugated enynones | Arylhydrazines | - | Dihetaryl-substituted pyrazole | nih.gov |

Table 3. Regioselective Synthesis of Pyrazoles from Acetylenic Ketones.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions represent a powerful and highly regioselective strategy for constructing five-membered heterocyclic rings like pyrazoles. This class of reactions, often referred to as Huisgen cycloadditions, involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne.

Nitrilimines are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form pyrazole and pyrazoline derivatives. Nitrilimines are typically generated in situ from stable precursors, most commonly hydrazonoyl halides, by the action of a base. This transient species then reacts with a C-C multiple bond.

The reaction with alkynes directly yields substituted pyrazoles, while reaction with alkenes produces pyrazolines, which can be subsequently oxidized if the fully aromatic pyrazole is the desired product. The cycloaddition is known to be highly regioselective, a feature attributed to the significant difference in electronegativity between the nitrogen and carbon atoms of the nitrilimine. This predictable regioselectivity makes it a robust tool for synthesizing specifically substituted pyrazoles, which can then be N-acylated to produce target molecules like 1-(4-fluorobenzoyl)-1H-pyrazole.

| Nitrilimine Precursor | Dipolarophile | Conditions | Product Type | Reference |

| N-phenyl-C-arylnitrilimine (from α-chloroarylidene-phenylhydrazone) | Thioaurone derivatives | Triethylamine, Chloroform | Spiropyrazoline | nih.gov |

| Various (from hydrazonoyl halides) | Vinylsulfonium salts | Mild conditions | Pyrazole derivative | - |

| Various (from N-hydroxyimidoyl/hydrazonyl halides) | (-)-β-Caryophyllene | Base | Fused/Spiro-linked pyrazoline | - |

| Sydnones (mesoionic 1,3-dipole) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Toluene/Xylene | 1-Arylpyrazole | - |

Table 4. Pyrazole Synthesis via 1,3-Dipolar Cycloaddition of Nitrilimines and Related Dipoles.

Application of Diazo Compounds

The [3+2] cycloaddition reaction between diazo compounds and alkynes is a classic and powerful method for the construction of the pyrazole ring. rsc.orgnih.gov This reaction proceeds by heating a mixture of the two components, and for α-diazocarbonyl substrates, it can often be conducted under solvent-free conditions, leading to high yields of the pyrazole product without the need for extensive purification. rsc.org The versatility of this method allows for the synthesis of a wide range of pyrazole derivatives by varying the substituents on both the diazo compound and the alkyne. nih.govresearchgate.net

Recent research has expanded the utility of diazo compounds in pyrazole synthesis. For instance, sulfoximine-containing diazo compounds have been synthesized and utilized in [3+2] cycloadditions with alkynes to create novel pyrazolesulfoximines. nih.gov This highlights the ongoing innovation even within well-established synthetic strategies.

Derived from Sydnones

Sydnones, a class of mesoionic compounds, serve as valuable precursors for pyrazole synthesis through 1,3-dipolar cycloaddition reactions. nih.gov When reacted with dipolarophiles such as alkynes or alkenes, sydnones exclusively yield pyrazole derivatives. nih.gov These reactions typically require elevated temperatures and can sometimes result in poor regioselectivity. nih.gov However, the development of new catalytic systems, such as copper-catalyzed sydnone-alkyne cycloaddition (CuSAC), has addressed some of these limitations. nih.gov

The synthesis of 1,3,4-trisubstituted pyrazoles has been achieved through the 1,3-dipolar cycloaddition of 3-phenylsydnones with various alkenes and alkynes. nih.gov High temperatures and the use of xylene as a solvent are often key to achieving good yields. nih.gov Furthermore, the resulting pyrazole intermediates can be further functionalized through cross-coupling reactions, expanding the diversity of accessible structures. nih.gov For example, halogenated sydnones have been used to synthesize corresponding halogenated pyrazoles, which are valuable for studying intermolecular interactions like halogen bonding. mdpi.com

Modern and Sustainable Synthetic Approaches for this compound Scaffolds

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of powerful strategies like multicomponent reactions and advanced metal-catalyzed protocols for the synthesis of pyrazole-containing compounds.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have become a cornerstone of modern organic synthesis. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. mdpi.com

Several MCR strategies have been developed for the synthesis of pyrazole derivatives. A common approach involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound, and an aldehyde. beilstein-journals.org For instance, pyrazole-4-carboxylates have been synthesized via a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3. beilstein-journals.org Similarly, the synthesis of pyrazole-4-carbodithioates has been achieved from phenylhydrazine, aldehydes, and alkyl-3-oxo-3-arylpropane dithioates using an iron sulfate (B86663) catalyst. beilstein-journals.org

The versatility of MCRs is further demonstrated by the four-component synthesis of complex heterocyclic systems incorporating a pyrazole ring. For example, pyrano[2,3-c]pyrazoles have been synthesized from (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) in water. mdpi.com Another example is the synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines via a four-component reaction using an ionic liquid as both catalyst and solvent. mdpi.com

| MCR Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Pyrazole-4-carboxylates | beilstein-journals.org |

| Three-component | Phenylhydrazine, aldehydes, alkyl-3-oxo-3-arylpropane dithioates | Iron sulfate | Pyrazole-4-carbodithioates | beilstein-journals.org |

| Four-component | (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

| Four-component | 6-Amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles, primary aromatic amines | [Bmim]FeCl4, 80 °C | Pyrazole-based pyrimido[4,5-d]pyrimidines | mdpi.com |

Metal-Catalyzed Synthetic Protocols

Metal catalysis has revolutionized organic synthesis, offering highly selective and efficient routes to a vast array of molecules. The synthesis of N-acylpyrazoles and their analogs has significantly benefited from the development of various metal-catalyzed cross-coupling and cyclization reactions.

Palladium catalysts are particularly prominent in the synthesis of N-arylpyrazoles through C-N cross-coupling reactions. organic-chemistry.orgresearchgate.net For instance, the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using ligands like tBuBrettPhos, provides N-arylpyrazoles in very good yields. organic-chemistry.orgelsevierpure.com This method is tolerant of various functional groups and can be used to synthesize sterically hindered products. organic-chemistry.org An efficient palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has also been demonstrated, affording N-alkyl pyrazoles in high yields with excellent regioselectivity and stereoselectivity. nih.gov

Silver catalysis has also emerged as a valuable tool for the synthesis of nitrogen heterocycles, offering environmentally friendly protocols. dntb.gov.ua While specific examples for this compound are less common in the provided context, the general utility of silver in catalyzing reactions to form N-heterocycles suggests its potential applicability.

| Metal | Reaction Type | Reactants | Ligand/Conditions | Product | Reference |

| Palladium | C-N Coupling | Aryl triflates, pyrazole derivatives | tBuBrettPhos | N-Arylpyrazoles | organic-chemistry.orgelsevierpure.com |

| Palladium | N-Allylic Alkylation | Pyrazoles, unactivated vinylcyclopropanes | Pd(0)/DACH-naphthyl catalyst | N-Alkyl pyrazoles | nih.govresearchgate.net |

Zirconium-based catalysts have shown significant promise in the synthesis of N-acylpyrazoles. nih.gov A notable strategy involves the in-situ generation of a half-zirconocene catalyst from Cp2ZrCl2. This activated species, [CpZrCl(acac)2], effectively catalyzes the synthesis of N-acylpyrazoles from benzoyl hydrazine and acetylacetone, achieving high yields under mild conditions with low catalyst loading. nih.gov This approach is advantageous as it avoids the need for expensive and sensitive half-zirconocene precursors. nih.gov Zirconium-based catalysts have also been employed in the multicomponent synthesis of various pyrazole derivatives, acting as both a Lewis acid and a base to facilitate the reaction cascade. nih.gov

One-Pot Synthesis Techniques

One-pot synthesis, a cornerstone of efficient chemical manufacturing, involves the sequential execution of multiple reactions in a single vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes. For pyrazole synthesis, multicomponent reactions (MCRs) are particularly prominent, allowing for the rapid assembly of complex molecules from simple, readily available starting materials. rsc.orgnih.govmdpi.com

A general and robust method for constructing 1,4-disubstituted pyrazoles involves a three-step, one-pot procedure utilizing a copper-catalyzed sydnone-alkyne cycloaddition reaction starting from arylglycines. nih.govacs.org Another efficient one-pot approach for synthesizing 3,4,5- and 1,3,5-pyrazoles has been developed from tertiary propargylic alcohols and para-tolylsulfonohydrazide, proceeding through a four-step cascade sequence. nih.gov The synthesis of pyrazoles from (hetero)arenes and carboxylic acids via successive formation of ketones and β-diketones followed by heterocyclization with hydrazine is another notable one-pot method. rsc.org

Furthermore, multicomponent strategies have been developed for the synthesis of fused pyrazole derivatives, providing rapid access to a diverse library of these compounds from simple substrates like aromatic aldehydes, tetronic acid, and aryl hydrazines. arabjchem.org The synthesis of coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes has been achieved through a one-pot multicomponent reaction followed by Vilsmeier-Haack formylation, where both thiazole (B1198619) and pyrazole rings are formed regioselectively. mdpi.com

| Starting Materials | Reaction Type | Key Features | Product Class |

| Arylglycines, Alkynes | Copper-catalyzed sydnone-alkyne cycloaddition | Three-step one-pot procedure | 1,4-Disubstituted pyrazoles nih.govacs.org |

| Tertiary propargylic alcohols, p-tolylsulfonohydrazide | Four-step cascade sequence | Selective formation of regioisomers | 3,4,5- and 1,3,5-Pyrazoles nih.gov |

| (Hetero)arenes, Carboxylic acids, Hydrazine | Acylation/Heterocyclization | Rapid and efficient | Substituted pyrazoles rsc.org |

| Aromatic aldehydes, Tetronic acid, Aryl hydrazines | Multicomponent reaction | Environmentally benign, diversity-oriented | Fused pyrazoles arabjchem.org |

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. dergipark.org.tr This technique is particularly effective for the synthesis of pyrazole derivatives.

The synthesis of N-aroyl-3,5-disubstituted pyrazoles has been successfully achieved through the reaction of substituted 1,3-disubstituted propane-1,3-diones with phenyl hydrazide and isoniazide under microwave irradiation, representing a green chemistry approach. jocpr.com Similarly, novel pyrazole derivatives have been synthesized by reacting substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine, and water under microwave irradiation at room temperature. dergipark.org.tr Another microwave-assisted one-pot method involves the reaction between phenyl hydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in an ethanol (B145695) and acetic acid solution. dergipark.org.tr

The synthesis of 5-aminopyrazoles in excellent yields can be achieved by the microwave irradiation of substituted hydrazines and β-ketoesters. rsc.org These can then be converted to N-carbonyl derivatives. A rapid route to the p38α inhibitor BIRB 796, an N-pyrazole urea, also utilizes microwave heating methods. rsc.org Furthermore, the synthesis of novel 2-pyrazoline (B94618) derivatives has been accomplished using microwave techniques, with the resulting compounds showing antimicrobial activity. nih.gov

| Reactants | Reaction Conditions | Key Advantages | Product Type |

| Substituted 1,3-diones, Phenyl hydrazide/Isoniazide | Microwave irradiation | Green methodology, improved efficiency | N-Aroyl-3,5-disubstituted pyrazoles jocpr.com |

| Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | Microwave irradiation, room temperature | Rapid, water as solvent | Novel pyrazole derivatives dergipark.org.tr |

| Substituted hydrazines, β-Ketoesters | Microwave irradiation | Excellent yields | 5-Aminopyrazoles rsc.org |

| Chalcones, Isonicotinic acid hydrazide | Microwave irradiation | Efficient synthesis | Substituted pyrazolines nih.gov |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry, reducing environmental impact and operational hazards. Solvent-free synthesis, often facilitated by techniques like ball milling or neat reaction conditions, offers a sustainable alternative for preparing pyrazole derivatives. rsc.orgnih.govnih.gov

A notable example is the synthesis of N-acyl pyrazole derivatives from aromatic carbohydrazide (B1668358) derivatives and 1,3-diketones using a ball mill, which provides optimal yields and reproducibility. rsc.orgnih.govnih.gov This mechanochemical approach can lead to the formation of compounds with interesting solid-state luminescent properties. rsc.orgnih.govnih.gov

Solvent-free synthesis of racemic α-aminonitriles, which can be precursors to pyrazoles, has been achieved in high yields from aldehydes and trimethylsilyl (B98337) cyanide without the need for a catalyst. organic-chemistry.org This method is particularly efficient for aldehydes, yielding almost quantitative amounts of the product in a short time. organic-chemistry.org Furthermore, a catalyst-free and solvent-free approach has been developed for the synthesis of diverse functionalized dipyrromethanes and calix nih.govpyrroles using a deep eutectic mixture. rsc.org

Principles of Green Chemistry in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to create more sustainable and environmentally friendly processes. jetir.org These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency.

Key green strategies in pyrazole synthesis include:

Use of Greener Solvents: Water is an ideal green solvent, and its use in multicomponent reactions for pyrazole synthesis has been explored. arabjchem.org Fluorinated alcohols have also been used to improve the regioselectivity of pyrazole formation, reducing the need for complex purification steps. conicet.gov.ar

Catalysis: The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. Ammonium chloride has been employed as a green catalyst for the synthesis of 3,5-dimethyl pyrazole. jetir.org

Energy Efficiency: As discussed, microwave-assisted synthesis significantly reduces reaction times and energy consumption compared to conventional heating. dergipark.org.tr

Atom Economy: Multicomponent reactions inherently improve atom economy by incorporating most of the atoms from the reactants into the final product. nih.govmdpi.comnih.gov

Solvent-Free Conditions: Eliminating organic solvents, as seen in ball milling and neat reactions, is a major step towards greener synthesis. rsc.orgnih.govnih.govrsc.org

A green, simple, and highly efficient method for the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles has been developed using semicarbazide (B1199961) hydrochloride under "on water" conditions, which avoids the use of toxic hydrazine and extensive purification. rsc.org

Functionalization and Derivatization Strategies for this compound Systems

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. This can be achieved by introducing the 4-fluorobenzoyl group onto a pre-existing pyrazole ring or by modifying the pyrazole ring itself at its various positions.

Introduction of the 4-Fluorobenzoyl Moiety

The introduction of an acyl group, such as the 4-fluorobenzoyl moiety, onto the pyrazole nitrogen is a common synthetic transformation. This is typically achieved through N-acylation, where the imino-hydrogen atom of the pyrazole nucleus is replaced by the acyl group. globalresearchonline.net

A standard method involves the reaction of pyrazole with an acyl chloride, in this case, 4-fluorobenzoyl chloride, often in the presence of a weak base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. globalresearchonline.netresearchgate.net This nucleophilic acyl substitution reaction leads to the formation of the N-acyl pyrazole. youtube.comyoutube.com The reactivity of carboxylic acid derivatives in such substitutions generally follows the order: acid halides > anhydrides > esters ≈ carboxylic acids > amides. youtube.com

An alternative approach for the acylation of N-heterocycles is the Friedel-Crafts acylation. For instance, 1-(4-fluorobenzoyl)-9H-carbazole has been synthesized from 9H-carbazole and 4-fluorobenzonitrile (B33359) via a BCl3-mediated Friedel-Crafts acylation, which directs the substitution to the 1-position. mdpi.com While this specific example is for carbazole, similar strategies could potentially be adapted for pyrazole acylation.

Modifications at the Pyrazole Ring Positions

The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions at its carbon atoms (C3, C4, and C5). The reactivity of these positions is influenced by the substituents already present on the ring, including the N-acyl group.

Position C4: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution due to its higher electron density. globalresearchonline.net For example, pyrazoles can be readily halogenated, nitrated, and sulfonated at this position. globalresearchonline.net

Positions C3 and C5: These positions are more electron-deficient and are thus more susceptible to nucleophilic attack. globalresearchonline.net Syntheses of pyrazoles with functionalized side chains at C3 and C5 have been developed, starting from protected alkynols and acid chlorides. nih.gov This allows for the introduction of various alkyl and aryl groups at C5 and functionalized side chains at C3. nih.gov The resulting chloromethyl or chloroethyl pyrazoles can be further modified through nucleophilic substitution reactions. nih.gov

The functionalization of pyrazoles at the C4 position can also be achieved through metalation followed by reaction with an electrophile. nih.gov While this is demonstrated for pyridines, similar principles can apply to other heterocycles. Selective deprotonation at C5 of a 3-trifluoromethyl-1-arylpyrazole followed by trapping with an electrophile like iodine has been used to introduce functionality at this position. acs.org

Formation of N-Acylpyrazole Structures

The synthesis of N-acylpyrazoles, including the specific compound this compound, is a significant area of research due to the biological importance of this class of compounds, which is enhanced by the presence of a carbonyl group. nih.gov Various synthetic strategies have been developed to construct the N-acylpyrazole framework, ranging from direct acylation of the pyrazole ring to cyclocondensation reactions. nih.gov

One of the primary methods for forming N-acylpyrazoles is the direct acylation of a pyrazole ring. This can be achieved using acylating agents such as acid chlorides. nih.govnih.gov For instance, the general procedure for synthesizing pyrazole amides involves treating a suitable carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with the pyrazole in a suitable solvent like dichloromethane (B109758) at a low temperature, which is then allowed to warm to room temperature. nih.gov

Another prominent approach is the cyclocondensation reaction between carbohydrazide derivatives and 1,3-dicarbonyl compounds. nih.gov This method has been the focus of studies aiming to develop more environmentally friendly synthetic routes. nih.govrsc.orgnih.gov Research has explored various "green" methods, including microwave-assisted synthesis, reactions in a ball mill, and the use of eco-friendly solvents like a glycerol-water mixture or even lemon juice as the reaction medium. nih.gov

A comparative study of these green methods for the synthesis of N-acyl pyrazoles from aromatic carbohydrazides and 1,3-diketones highlighted the efficacy of mechanochemistry. nih.govrsc.org The use of a vibratory ball mill, with a catalytic amount of sulfuric acid, was found to be a highly versatile and reproducible method, often providing optimal yields without the need for a solvent. nih.gov

The following table summarizes the findings of a study comparing different green synthetic methods for an N-acyl pyrazole derivative.

| Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) |

| Ball Mill | H₂SO₄ | None | 60 min | - | 95 |

| Microwave | None | None | 20 min | 120 | 85 |

| Lemon Juice | None | Lemon Juice | 24 h | Room Temp | 70 |

This table is based on data from a study on eco-friendly synthesis of N-acyl pyrazole derivatives and is provided for illustrative purposes. nih.gov

The research demonstrated that the ball mill method was the most versatile for synthesizing a broader range of N-acylpyrazoles with various carbohydrazides and diketones. nih.gov This approach is particularly noted for its efficiency and reproducibility. nih.govrsc.orgnih.gov

Beyond these primary methods, other strategies for pyrazole synthesis in general, which can be adapted for N-acylpyrazole derivatives, include:

Condensation of 1,3-diketones with arylhydrazines: This method can be performed at room temperature in a solvent like N,N-dimethylacetamide to yield 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

[3+2] Cycloaddition Reactions: Various cycloaddition strategies have been developed, such as the silver-mediated reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes or the reaction of hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene. organic-chemistry.org

Copper-catalyzed reactions: These include the aerobic oxidative cyclization of β,γ-unsaturated hydrazones and the condensation of 1,3-dicarbonyl compounds with hydrazines under acid-free conditions. organic-chemistry.org

The choice of synthetic methodology often depends on the desired substitution pattern of the pyrazole ring and the availability of starting materials. The development of greener and more efficient protocols continues to be an active area of research in the synthesis of N-acylpyrazoles and their analogues. nih.govrsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorobenzoyl 1h Pyrazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure of organic compounds. For 1-(4-fluorobenzoyl)-1H-pyrazole, a combination of 1H-NMR, 13C-NMR, and Attached Proton Test (APT) 13C-NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H-NMR Analysis of Proton Environments

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and the 4-fluorobenzoyl moieties. The pyrazole ring protons, typically designated as H-3, H-4, and H-5, will show characteristic chemical shifts and coupling patterns.

Drawing comparisons from related pyrazole structures, the H-5 proton is generally the most deshielded among the pyrazole protons due to its proximity to the N-acyl group, followed by the H-3 proton. The H-4 proton usually appears at the most upfield position. The protons of the 4-fluorobenzoyl group will appear as two sets of doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (pyrazole) | 8.0 - 8.5 | dd | ~2.5, 0.7 |

| H-3 (pyrazole) | 7.8 - 8.2 | d | ~2.5 |

| H-4 (pyrazole) | 6.5 - 7.0 | t | ~2.5 |

| H-2', H-6' (benzoyl) | 7.9 - 8.3 | dd | ~8.8, 5.5 |

| H-3', H-5' (benzoyl) | 7.2 - 7.6 | t | ~8.8 |

¹³C-NMR and APT ¹³C-NMR for Carbon Framework Elucidation

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbon atoms of the pyrazole ring will have distinct chemical shifts, with C-5 and C-3 appearing at lower fields than C-4. The carbons of the 4-fluorobenzoyl group will also show characteristic signals, with the carbon attached to the fluorine atom (C-4') exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further aid in the assignment by differentiating between CH, CH₂, CH₃, and quaternary carbons. For this compound, this would confirm the presence of three CH groups in the pyrazole ring and four CH groups and two quaternary carbons in the benzoyl moiety.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 - 172.0 |

| C-5 (pyrazole) | 140.0 - 145.0 |

| C-3 (pyrazole) | 130.0 - 135.0 |

| C-4 (pyrazole) | 110.0 - 115.0 |

| C-1' (benzoyl) | 130.0 - 135.0 |

| C-2', C-6' (benzoyl) | 130.0 - 133.0 |

| C-3', C-5' (benzoyl) | 115.0 - 118.0 (d, ²JCF) |

| C-4' (benzoyl) | 163.0 - 167.0 (d, ¹JCF) |

Investigation of Chemical Shifts and Coupling Patterns

The precise chemical shifts and coupling constants are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the 4-fluorobenzoyl group significantly influences the chemical shifts of the pyrazole ring protons and carbons, generally causing them to shift downfield compared to unsubstituted pyrazole. The fluorine atom on the benzoyl ring will induce through-bond coupling to nearby protons and carbons, which is observable in the respective NMR spectra and aids in the assignment of the aromatic signals. For instance, the protons ortho to the fluorine (H-3' and H-5') will exhibit a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is anticipated for the carbonyl (C=O) stretching vibration of the benzoyl group. The C-N stretching vibrations of the pyrazole ring are expected to appear in the region of 1300-1400 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching is absent. The C-F stretching vibration of the fluorobenzoyl moiety typically gives a strong band in the 1200-1250 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene ring can also provide information about the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretching | 1680 - 1700 | Strong |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Pyrazole C=N | Stretching | 1500 - 1550 | Medium |

| Pyrazole C-N | Stretching | 1300 - 1400 | Medium-Strong |

| Aromatic C=C | Stretching | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| C-F | Stretching | 1200 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bending | 800 - 850 | Strong |

Electronic Spectroscopy for Conjugation and Chromophoric Analysis

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The pyrazole ring itself is a chromophore, and its conjugation with the 4-fluorobenzoyl group will influence the position and intensity of the absorption maxima (λmax). The benzoyl group contains a carbonyl chromophore and a phenyl chromophore. The extended conjugation between the pyrazole ring and the benzoyl group is expected to result in a bathochromic (red) shift of the π → π* transitions compared to the individual chromophores. The n → π* transition of the carbonyl group, which is typically weaker, may also be observed. The solvent used for analysis can also affect the λmax values due to solvatochromic effects.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. An analogue, 4-Chloro-1-(4-fluorobenzoyl)-1H-pyrazole, has a molecular formula of C10H5ClFN2O and a molecular weight of 224.61 g/mol . ontosight.ai

The fragmentation of pyrazole derivatives under mass spectrometric conditions, particularly through electron ionization (EI-MS), has been studied. researchgate.net The fragmentation patterns are highly dependent on the substituents on the pyrazole ring. nih.gov Common fragmentation pathways for pyrazoles can involve the cleavage of bonds adjacent to the carbonyl group and rearrangements. libretexts.org For instance, in the fragmentation of 5-allyloxy-1-aryl-tetrazoles, a related heterocyclic system, cleavage at the ether moiety is a primary fragmentation pathway. nih.gov In positive ion mode, 5-substituted 1H-tetrazole derivatives have been observed to eliminate a molecule of hydrazoic acid (HN3), while in negative ion mode, they lose a molecule of nitrogen (N2). lifesciencesite.com

The fragmentation of this compound would likely involve initial cleavage at the amide bond between the pyrazole and the benzoyl group, leading to characteristic fragment ions corresponding to the 4-fluorobenzoyl cation and the pyrazole radical cation, or vice versa. Further fragmentation of the 4-fluorobenzoyl cation could involve the loss of CO.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion | m/z (calculated) | Proposed Structure |

| [M]+• | 190.06 | This compound radical cation |

| [C7H4FO]+ | 123.02 | 4-fluorobenzoyl cation |

| [C3H3N2]+• | 67.03 | Pyrazole radical cation |

| [C6H4F]+ | 95.03 | Fluorophenyl cation |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

The crystal structure of pyrazole and its derivatives is often characterized by a rich network of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is a prominent feature in the solid-state structures of NH-pyrazoles. nih.gov For example, in the crystal structure of 4-fluoro-1H-pyrazole, molecules are linked into one-dimensional chains by N—H···N hydrogen bonds. nih.govresearchgate.net This is in contrast to the trimeric supramolecular motifs observed in the chloro and bromo analogues. nih.govresearchgate.net

In the absence of a proton on the pyrazole nitrogen, as in this compound, other intermolecular interactions such as C—H···O, C—H···F, and π-π stacking interactions would play a crucial role in stabilizing the crystal lattice. The crystal structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole features intramolecular (Ph)C—H···N and intermolecular (Ph)C—H···F hydrogen bonds, as well as C—H···π-ring interactions. nih.gov The analysis of Hirshfeld surfaces and two-dimensional fingerprint plots can be used to further explore these intermolecular interactions. nsf.gov

The conformation of this compound is defined by the relative orientation of the pyrazole ring and the 4-fluorobenzoyl group. This is primarily determined by the torsion angle around the C-N bond connecting these two moieties. The planarity of the pyrazole ring is a key feature, although minor deviations can occur depending on the substituents.

In the crystal structure of 4-benzyl-1H-pyrazole, the pyrazole and phenyl aromatic moieties are organized into alternating bilayers. nih.gov Although different conformers and atropenantiomers can interconvert in solution, a specific conformation is adopted in the solid state. nih.gov For this compound, the torsional angle between the pyrazole ring and the plane of the fluorobenzoyl group would be a critical parameter to determine from the crystal structure. This angle is influenced by steric and electronic effects. In some armed pyrazole derivatives, the angle between the plane of the aromatic ring and the aminomethyl chain has been observed to be significant, indicating a distorted conformation. researchgate.net

Table 3: Representative Crystallographic Data for Pyrazole Derivatives

| Compound | Space Group | Key Intermolecular Interactions | Reference |

| 4-fluoro-1H-pyrazole | P-1 | N—H···N hydrogen bonds, C—H···π interactions | nih.govresearchgate.net |

| 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole | P21/c | (Ph)C—H···N, (Ph)C—H···F, C—H···π interactions | nih.gov |

| 4-benzyl-1H-pyrazole | P21 | N—H···N hydrogen bonds, C—H···π interactions | nih.gov |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | P21 | NH and NH2 hydrogen bonds | mdpi.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry and purity.

For a newly synthesized compound like this compound (C10H7FN2O), elemental analysis would be crucial for confirming its elemental composition. For example, in the synthesis of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, elemental analysis was performed to verify its composition. mdpi.com The calculated values for carbon, hydrogen, nitrogen, and sulfur were found to be in close agreement with the experimentally determined values. mdpi.com

Table 4: Theoretical Elemental Analysis Data for this compound (C10H7FN2O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 63.16 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.72 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.00 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.74 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.42 |

| Total | 190.19 | 100.00 |

Computational Chemistry and Theoretical Investigations of 1 4 Fluorobenzoyl 1h Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure, reactivity, and other molecular properties of chemical systems. In the context of 1-(4-fluorobenzoyl)-1H-pyrazole and its derivatives, these theoretical approaches provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of pyrazole-based compounds. nih.govresearchgate.netnih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), allow for the optimization of molecular geometries and the determination of electronic properties. nih.govnih.govresearchgate.netnih.gov Studies on related pyrazole (B372694) derivatives have demonstrated that DFT methods can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net

For instance, in a study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, DFT was used to compute various molecular descriptors. nih.gov These calculations provided insights into the electronic structure that were consistent with the observed biological activities of the compounds. nih.gov Similarly, DFT has been used to study the electronic and thermodynamic properties of other pyrazole derivatives in both the gas phase and aqueous solutions. nih.gov

HOMO-LUMO Orbital Analysis and Energy Levels for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. wuxiapptec.comwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comnih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comnih.govnih.gov

For pyrazole derivatives, HOMO-LUMO analysis has been used to predict their reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, thus being more reactive. nih.govnih.gov For example, in a study of two pyrazole derivatives, the compound with the smaller energy gap was predicted to be more reactive, which has implications for its potential biological activity. nih.gov The distribution of HOMO and LUMO densities across the molecule can also identify the likely sites for electrophilic and nucleophilic attack. researchgate.netajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Representative Pyrazole Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Pyz-1 | - | - | - | nih.gov |

| Pyz-2 | - | - | - | nih.gov |

Note: Specific values for this compound were not available in the searched literature. The table structure is provided as a template.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.netwalisongo.ac.id The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.govphyschemres.org

In studies of pyrazole and related heterocyclic compounds, MEP analysis has been used to identify the most reactive sites. researchgate.netnih.gov For instance, the negative potential is often localized over electronegative atoms like nitrogen and oxygen, indicating these are sites for electrophilic interaction. nih.gov Conversely, positive potential is often found around hydrogen atoms. nih.gov For substituted pyrazoles, the MEP map can reveal how different functional groups influence the charge distribution and, consequently, the molecule's reactivity and intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and interactions within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. nih.gov

Table 2: Significant Donor-Acceptor Interactions from NBO Analysis for a Pyrazole Derivative (SM3)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N9) | π(C7-O8) | 61.25 |

| LP(N9) | π(C4-C5) | 37.87 |

| LP(N1) | π*(N2-C3) | 31.35 |

Source: Adapted from a study on a related pyrazole derivative. nih.gov Specific data for this compound is not available.

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize the nature of chemical bonds and intermolecular interactions. While specific AIM studies on this compound were not found in the provided search results, the theory is broadly applicable to understanding the bonding in such heterocyclic systems. AIM analysis can identify bond critical points and characterize the interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. dntb.gov.uanih.govnih.gov These methods are instrumental in drug discovery and development for understanding binding mechanisms and predicting the potential biological activity of compounds. researchgate.netbiointerfaceresearch.com

For pyrazole derivatives, molecular docking studies have been extensively performed to investigate their potential as inhibitors of various enzymes. nih.govnih.govnih.govresearchgate.netsemanticscholar.org These studies involve placing the pyrazole derivative into the active site of a target protein to determine the most favorable binding orientation and to calculate the binding affinity, often expressed as a binding energy or inhibition constant (Ki). researchgate.netsemanticscholar.org

For example, pyrazole derivatives have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase, carbonic anhydrase, and topoisomerase to explore their potential as anticancer and anti-inflammatory agents. nih.govnih.govnih.gov The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and the amino acid residues of the target protein, providing a rationale for its observed or predicted biological activity. nih.govsemanticscholar.org

Computational Prediction of Ligand-Target Binding Interactions

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. For pyrazole derivatives, which are known to interact with a wide array of biological targets, docking studies provide a theoretical framework to understand their mechanism of action at a molecular level. nih.gov

Studies on analogous pyrazole-containing molecules have demonstrated their potential as inhibitors for various protein classes, including kinases (e.g., VEGFR-2, CDK2), cyclooxygenase (COX) enzymes, and cholinesterases (e.g., BuChE). nih.govuomustansiriyah.edu.iqtandfonline.com In these simulations, the pyrazole core and its substituents form key interactions with amino acid residues in the target's binding pocket.

For this compound, a hypothetical docking study would reveal several potential interactions:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor and can interact with hydrogen bond donor residues like arginine, serine, or tyrosine in a protein's active site.

π-Interactions: The aromatic pyrazole ring and the 4-fluorophenyl ring can engage in π-π stacking or π-sulfur interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine. tandfonline.com

Hydrophobic Interactions: The phenyl and pyrazole rings create hydrophobic surfaces that can favorably interact with nonpolar pockets within the binding site.

Halogen Bonding: The fluorine atom on the benzoyl group can act as a weak hydrogen bond acceptor or participate in halogen bonds, which can contribute to binding affinity and selectivity. tandfonline.com

These predicted interactions, summarized in the table below, provide a basis for designing more potent and selective inhibitors by modifying the core structure to enhance favorable contacts or eliminate repulsive ones.

Table 1: Predicted Ligand-Target Interactions for a this compound Scaffold This table is generated based on common interactions observed for pyrazole derivatives in computational studies.

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl Oxygen (C=O) | Arg, Tyr, Ser, Asn, Gln |

| π-π Stacking | Pyrazole Ring, Phenyl Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Phenyl Ring, Pyrazole Ring | Val, Leu, Ile, Ala, Met |

| Halogen Bonding | Fluorine Atom | Backbone Carbonyls, Electron-rich groups |

In Silico Predictive Studies for Research Design

In silico predictive models are crucial for designing research strategies by forecasting the pharmacokinetic and drug-like properties of new chemical entities before their synthesis.

Absorption, Distribution, Metabolism, and Excretion (ADME) are critical pharmacokinetic properties that determine the fate of a drug in the body. Computational tools like SwissADME and pkCSM are widely used to predict these properties from a molecule's structure. elsevier.comsemanticscholar.org Studies on various pyrazole derivatives consistently show that these in silico predictions are valuable for identifying candidates with favorable ADME profiles. nih.govalrasheedcol.edu.iq

For this compound, key ADME parameters can be calculated. For instance, it is predicted to have high gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB). Such predictions are vital for weeding out compounds that are likely to fail in later stages due to poor pharmacokinetics.

Table 2: Predicted Pharmacokinetic Properties of this compound Values are computationally generated estimates and serve as a predictive guide.

| Property | Predicted Value/Classification | Implication for Research Design |

| Gastrointestinal (GI) Absorption | High | Suitable candidate for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity; or a liability if targeting peripheral systems. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with a major metabolic enzyme. |

| Skin Permeability (Log Kp) | -6.25 cm/s | Low skin permeability, suggesting poor topical delivery. |

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. wikipedia.orgnih.gov This assessment is often guided by rules of thumb, most notably Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bonding capacity to ensure good absorption and permeation. taylorandfrancis.combbk.ac.ukdrugbank.com

A molecule is generally considered "drug-like" if it does not violate more than one of the following rules:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Analysis of this compound shows that it fully complies with Lipinski's Rule of Five, indicating favorable physicochemical properties for oral bioavailability. This positions the compound within a favorable chemical space for further development.

Table 3: Drug-Likeness Profile of this compound Calculated based on the chemical structure.

| Parameter | Value | Lipinski's Rule (Threshold) | Compliance |

| Molecular Weight (MW) | 204.19 g/mol | ≤ 500 | Yes |

| Lipophilicity (LogP) | 2.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2xN, 1xO) | ≤ 10 | Yes |

| Molar Refractivity | 53.50 | 40-130 | Yes |

| Overall | 0 Violations | ≤ 1 Violation | Pass |

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which explain how a molecule's chemical structure correlates with its biological activity.

SAR studies on pyrazole derivatives have revealed that the nature and position of substituents on the pyrazole and adjacent rings significantly influence biological activity. tandfonline.comnih.gov For N-aroyl pyrazoles, modifications at several key positions can modulate potency and selectivity.

N1-Substituent: The 1-(4-fluorobenzoyl) group is critical for anchoring the ligand in many enzyme active sites. The carbonyl group often acts as a key hydrogen bond acceptor. Varying the substituent on this benzoyl ring can fine-tune electronic properties and steric fit.

C3-Position: Substitutions at the C3 position of the pyrazole ring can introduce additional interaction points. For example, adding a methyl or phenyl group can explore deeper hydrophobic pockets in a target protein. nih.gov

C4-Position: The C4 position is often a site for modification to improve potency or alter physical properties. The introduction of a halogen, such as chlorine, has been shown to be favorable for antileishmanial activity in some pyrazole scaffolds. nih.gov

C5-Position: Similar to the C3 position, substituents here can enhance binding. In some pyrazole series, a phenyl group at C5 is crucial for activity. elsevier.com

The fluorine atom in the 4-position of the benzoyl group is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity (through potential hydrogen or halogen bonds), and membrane permeability. nih.govresearchgate.net

Table 4: General SAR Insights for 1-Aroyl-Pyrazole Derivatives This table synthesizes general findings from SAR studies on various pyrazole series.

| Structural Position | Modification | General Effect on Activity |

| N1-Aroyl Ring | Electron-withdrawing group (e.g., -F, -Cl) | Can enhance binding affinity and metabolic stability. |

| N1-Aroyl Ring | Electron-donating group (e.g., -OCH3) | May increase potency depending on the target's electronic environment. |

| Pyrazole C3 | Small alkyl or aryl group | Often increases potency by occupying hydrophobic pockets. |

| Pyrazole C4 | Halogenation (e.g., -Cl) | Can increase activity; may also alter selectivity. |

| Pyrazole C5 | Phenyl or substituted phenyl group | Frequently essential for high potency in many inhibitor classes. |

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, DFT provides insights into how substituents affect a molecule's chemical behavior. researchgate.netnih.gov

For this compound, the electron-withdrawing nature of the 4-fluorobenzoyl group significantly influences the electronic properties of the pyrazole ring.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. nih.gov The benzoyl substituent is expected to lower the energy of both orbitals and affect the gap, thereby tuning the molecule's reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most negative potential (red/yellow) is expected around the carbonyl oxygen, confirming its role as a primary site for electrophilic attack or hydrogen bonding. The pyrazole nitrogens also represent nucleophilic centers.

Substituent Effects: The fluorine atom has a dual electronic effect: it is strongly electron-withdrawing through induction (σ-effect) but weakly electron-donating through resonance (π-effect). In the para position, its inductive effect dominates, pulling electron density from the phenyl ring and, consequently, from the pyrazole core via the carbonyl linker. This can impact the binding selectivity and reactivity of the entire molecule.

Table 5: Predicted Quantum Chemical Reactivity Descriptors This table presents conceptual DFT parameters and their implications for reactivity, based on general principles for similar aromatic ketones.

| DFT Parameter | Conceptual Implication | Expected Finding for this compound |

| EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the pyrazole and fluorophenyl rings. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the benzoyl-pyrazole system. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. | A moderate gap, indicating a balance of stability and reactivity. |

| Molecular Electrostatic Potential | Defines sites for electrophilic and nucleophilic attack. | Negative potential on carbonyl oxygen; positive potential on pyrazole C-H protons. |

| Hardness (η) | Resistance to change in electron distribution. | A higher hardness value suggests greater stability. |

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 1 4 Fluorobenzoyl 1h Pyrazole

Elucidation of Reaction Mechanisms in Synthetic Pathways

The most prevalent and classic method for synthesizing 1-(4-fluorobenzoyl)-1H-pyrazole is through the cyclocondensation reaction, often referred to as the Knorr pyrazole (B372694) synthesis. nih.govbeilstein-journals.org This method involves the reaction of a hydrazine (B178648) derivative, in this case, 4-fluorobenzohydrazide, with a 1,3-dicarbonyl compound. mdpi.comnih.govnih.gov This approach is highly versatile and provides a direct route to polysubstituted pyrazoles. mdpi.comijpsjournal.com

The reaction mechanism proceeds through several distinct steps. The process begins with the nucleophilic attack of the terminal, more basic nitrogen atom of 4-fluorobenzohydrazide on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. researchgate.net This initial addition leads to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form a key hydrazone intermediate. nih.govbeilstein-journals.org

If an unsymmetrical 1,3-diketone is used as the starting material, the reaction can potentially yield a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack. mdpi.comnih.gov However, regioselectivity can often be achieved by controlling reaction conditions or through the steric and electronic influence of the substituents on the diketone. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of 4-fluorobenzohydrazide on a 1,3-dicarbonyl compound. | Tetrahedral Adduct |

| 2 | Dehydration to form a hydrazone. | Hydrazone |

| 3 | Tautomerization. | Enol/Enamine Intermediate |

| 4 | Intramolecular nucleophilic attack and ring closure. | Hydroxylated Pyrazoline |

| 5 | Final dehydration to form the aromatic ring. | This compound |

Studies on Skeletal Rearrangements of Pyrazole Scaffolds

While the pyrazole ring is aromatic and generally stable, its scaffold can undergo skeletal rearrangements under specific conditions, particularly photochemical activation. researchgate.net For N-acyl pyrazoles like this compound, a potential pathway for rearrangement is the photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction, well-documented for phenolic esters and N-acyl carbazoles, involves the migration of an acyl group from a heteroatom to a carbon atom of the aromatic ring upon UV irradiation. wikipedia.orgacs.orgresearchgate.net

The mechanism of the photo-Fries rearrangement is understood to proceed via a radical pathway. wikipedia.orgresearchgate.net Upon absorption of a photon, the molecule is promoted to an excited singlet state. From this state, homolytic cleavage of the N-C(O) bond occurs, generating a geminate radical pair consisting of a pyrazolyl radical and a 4-fluorobenzoyl radical, held within the proximity of a solvent cage. researchgate.net

Within the solvent cage, the radical pair can recombine in several ways. Recombination at the nitrogen atom regenerates the starting material. However, recombination at one of the carbon atoms of the pyrazole ring (positions C3 or C5) leads to the formation of rearranged, neutral acyl-substituted pyrazole isomers, which are often the major products. wikipedia.org If the radicals escape the solvent cage, they can participate in other reactions, such as hydrogen abstraction from the solvent, leading to the formation of unsubstituted pyrazole and 4-fluorobenzaldehyde (B137897) as byproducts. researchgate.net

Other types of skeletal transformations have been reported for related five-membered heterocyclic systems, illustrating the potential for ring isomerization. For instance, isoxazoles can be converted into pyrazoles in a formal atom-exchange process, and pyridazine (B1198779) N-oxides can photochemically rearrange into pyrazole derivatives, highlighting the accessibility of different heterocyclic scaffolds from one another through carefully chosen reaction pathways. researchgate.netorganic-chemistry.org

| Product | Formation Pathway | Note |

|---|---|---|

| 3-(4-fluorobenzoyl)-1H-pyrazole | In-cage radical recombination at C3 | Ortho-rearrangement product |

| 5-(4-fluorobenzoyl)-1H-pyrazole | In-cage radical recombination at C5 | Ortho-rearrangement product |

| 1H-pyrazole | Hydrogen abstraction by pyrazolyl radical after cage escape | Byproduct |

| 4-fluorobenzaldehyde | Hydrogen abstraction by 4-fluorobenzoyl radical after cage escape | Byproduct |

Photochemical Reactivity of Pyrazole Derivatives

Beyond skeletal rearrangements, the photochemical reactivity of pyrazole derivatives is a rich field, with applications in the development of molecular photoswitches. chemrxiv.org While this compound itself does not have the typical structure of a photoswitch, its N-acyl pyrazole core is a key component in related systems that exhibit photochromism, primarily through E/Z isomerization. nih.gov

For example, aryliminopyrazoles and acylhydrazones, which contain a C=N double bond, can undergo reversible isomerization from the thermodynamically stable E-isomer to the Z-isomer upon irradiation with light. chemrxiv.orgnih.gov The process is initiated by the absorption of a photon, which excites the molecule from the ground state to an excited state (typically a π→π* transition). chemrxiv.org In the excited state, the energy barrier for rotation around the C=N bond is significantly lower, allowing for efficient conversion to the Z-isomer before the molecule relaxes back to the ground state. nih.gov These systems can be highly efficient, with some aryliminopyrazoles achieving photostationary states with over 95% of the Z-isomer using visible light. chemrxiv.org The thermal stability of the Z-isomer is a critical parameter, with half-lives ranging from minutes to many hours. chemrxiv.org

Another documented photochemical transformation is ring contraction, although this often involves adjacent rings rather than the pyrazole itself. In studies of terarylenes containing both pyrazole and 4-pyranone fragments, UV irradiation leads to the contraction of the pyranone ring to form an α-hydroxy-1,2-diketone, while the pyrazole ring influences the reaction pathway but remains intact. researchgate.net Additionally, domino reactions involving a photocatalyzed Norrish-type fragmentation have been used to synthesize pyrazoles, where an aldehyde group acts as a photoremovable directing group, showcasing the use of light to control complex synthetic sequences. acs.org

| Compound Type | Photochemical Process | Irradiation Wavelength | Key Observation | Reference |

|---|---|---|---|---|

| Aryliminopyrazole | E → Z Isomerization | 470 nm (Visible) | >95% Z-isomer at photostationary state. chemrxiv.org | chemrxiv.org |

| Acylhydrazone | E → Z Isomerization | UV Light | Bathochromic shift in absorption upon isomerization. nih.gov | nih.gov |

| Terarylene (Pyrazole-Pyranone) | Ring Contraction (of pyranone) | 365 nm (UV) | Formation of α-hydroxy-1,2-diketone. researchgate.net | researchgate.net |

| α,β-Unsaturated Aldehyde/Hydrazonoyl Chloride | [3+2] Cycloaddition/Norrish Fragmentation | Visible Light (Green) | Regioselective synthesis of pyrazoles. acs.org | acs.org |

Advanced Research Applications and Potential Research Avenues for 1 4 Fluorobenzoyl 1h Pyrazole

Applications in Material Science Research

The field of material science continually seeks novel organic molecules with tunable electronic and photophysical properties. Pyrazole (B372694) derivatives, particularly those functionalized with aromatic and fluorine-containing groups, are recognized for their potential in creating new functional materials. mdpi.comresearchgate.netnih.gov

Development of Conductive Polymers

While direct polymerization of 1-(4-fluorobenzoyl)-1H-pyrazole has not been extensively documented, related fluorinated polymers incorporating pyrazole groups have been synthesized and characterized, primarily for applications such as proton-conducting membranes in fuel cells. researchgate.net These polymers leverage the nitrogen atoms in the pyrazole ring for proton transport.

The development of electronically conductive polymers based on this scaffold is a plausible research direction. The pyrazole ring itself can be part of a conjugated polymer backbone. The 4-fluorobenzoyl group, while not directly conjugated to the pyrazole ring's π-system due to the intervening carbonyl group, significantly influences the electronic properties of the molecule. Research into fluorinated pyrazine-based and thiophene-based conjugated polymers has demonstrated that fluorination can lead to higher power conversion efficiencies in organic solar cells by modulating energy levels and improving molecular packing. nih.govrsc.org This suggests that polymers derived from or incorporating this compound could exhibit interesting conductive properties, meriting further investigation.

Photovoltaic Materials

Pyrazole derivatives are emerging as promising materials for photovoltaic applications, including dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). researchgate.netsunyempire.edu Their utility stems from their favorable photophysical properties and their ability to act as donors or acceptors in charge-transfer systems. researchgate.net

Research on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has shown their effectiveness in bulk heterojunction (BHJ) solar cells. mdpi.comresearchgate.net These compounds, when blended with a polymer like poly(3-decylthiophene-2,5-diyl), form an active layer capable of absorbing light and generating charge carriers. mdpi.com The efficiency of these devices is influenced by factors such as the thickness of the active layer and the specific substituents on the pyrazole core, which modulate the HOMO/LUMO energy levels. mdpi.comresearchgate.net

The table below summarizes the performance of some pyrazoloquinoline derivatives in BHJ solar cells, illustrating the potential of this class of compounds.

| Molecule | Active Layer Thickness (nm) | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (μA/cm²) | Open-Circuit Voltage (Voc) (V) |

| Mol1 + PDT | 102.9 | ~0.19 | 24.53 | 0.77 |

| Mol3 + PDT | 111 | ~0.38 | 32.81 | 0.78 |

| Mol4 + PDT | - | ~0.21 | - | - |

| Data derived from studies on 1H-pyrazolo[3,4-b] quinoline (B57606) derivatives. mdpi.comresearchgate.net |

Given that fluorinated materials are dominant in achieving high-efficiency OSCs, this compound represents a strong candidate for investigation as a component in photovoltaic devices. rsc.org Its structure could be systematically modified to optimize its absorption spectrum, energy levels, and charge transport properties for use as either a donor or an acceptor material.

Exploration of Optical and Electronic Properties

The optical and electronic characteristics of pyrazole derivatives are highly tunable through chemical modification, making them suitable for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comnih.gov The introduction of a 4-fluorobenzoyl group into the pyrazole scaffold is expected to significantly influence these properties.

Studies on other aroyl-substituted heterocycles, such as benzoyl-carbazoles, reveal complex photophysical behaviors, including solvent-dependent thermally activated delayed fluorescence (TADF). rsc.org The interaction between the aroyl group and the heterocyclic ring can create charge-transfer states that are crucial for such phenomena. rsc.org Similarly, theoretical studies on pyrazolyl quinolinone derivatives show that substituents can create a push-pull system, enhancing their nonlinear optical (NLO) properties. ekb.eg

Research on fluorinated bis(pyrazoles) has shown that the degree of fluorination impacts the planarity of the molecules and their dielectric constant, while only slightly affecting their absorption and fluorescence emission properties. rsc.org This indicates that the fluorine atom in this compound likely plays a key role in fine-tuning the molecule's solid-state packing and electronic characteristics without quenching its potential luminescence. rsc.org The inherent fluorescence of some pyrazole derivatives further supports the potential of this compound in emissive applications. nih.gov

Catalysis Research

The pyrazole framework is a cornerstone in coordination chemistry and has been increasingly explored for its role in catalysis, both as a ligand and as a potential catalyst itself. nih.govnih.gov

Use as Ligands in Metal-Catalyzed Reactions

Pyrazoles are excellent ligands for a wide array of transition metals due to the presence of two nitrogen atoms with different electronic characteristics: a pyridine-like sp²-hybridized nitrogen and a pyrrole-like nitrogen. nih.govresearchgate.net This allows for diverse coordination modes. researchgate.net The N-acylation in this compound introduces a carbonyl oxygen atom, which can also participate in metal coordination, potentially making the molecule a multidentate ligand.

The use of pyrazole-derived ligands is well-established for enhancing the catalytic activity of metal complexes. For instance, pyrazole ligands have been shown to significantly improve the efficiency of manganese catalysts in transfer hydrogenation reactions and titanium iso-propoxide in the ring-opening polymerization of L-lactide. researchgate.netrsc.orgrsc.org Protic pyrazoles, where the N-H proton is present, are particularly valued for their role in metal-ligand cooperative catalysis, where the proton can participate in bond activation steps. nih.gov While this compound lacks this N-H proton, its pyrazole and carbonyl groups can still form stable complexes with metal centers, influencing the steric and electronic environment of the catalyst and thereby its activity and selectivity.

Investigation of Catalytic Activities in Organic Synthesis

While the direct use of this compound as a catalyst is not widely reported, its structural features suggest potential avenues for exploration in organocatalysis. The field of asymmetric organocatalysis often employs small chiral organic molecules, frequently containing N-heterocycles, to catalyze stereoselective reactions. youtube.comyoutube.comyoutube.com

The pyrazole ring itself can act as a Brønsted base or acid under certain conditions, and the 4-fluorobenzoyl group modifies the basicity of the pyrazole nitrogens. nih.govbeilstein-journals.org Furthermore, N-acyl heterocycles, including N-acyl pyrazoles, can be involved in catalytic cycles. For example, N-heterocyclic carbene (NHC) catalysis often involves the generation of a nucleophilic Breslow intermediate from an aldehyde, which then reacts with an electrophile. nih.gov While this compound is not an NHC precursor itself, its structural motifs are relevant to the broader field of organocatalysis, and it could serve as a precursor for more complex catalytic structures or act as a co-catalyst in certain reactions.

Biological Activity Research Paradigms

The exploration of this compound's biological activities is a key area of research. This involves a variety of methodologies aimed at understanding its effects at the cellular and molecular levels.